1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one
Description
Properties
IUPAC Name |
1-[3-(2-chloro-6-methoxyquinolin-3-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2/c1-3-21(27)26-20(13-19(25-26)14-7-5-4-6-8-14)17-12-15-11-16(28-2)9-10-18(15)24-22(17)23/h4-12,20H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIISVWZYARSQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=C(N=C4C=CC(=CC4=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 2-chloro-6-methoxyquinoline with a suitable hydrazine derivative to form the pyrazole ring. This intermediate is then subjected to further reactions, including alkylation and cyclization, to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, catalysts, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for its application in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chloro group in the quinoline moiety can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of quinoline-based compounds with different substituents .
Scientific Research Applications
1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. In the context of its neuroprotective effects, the compound is believed to exert its effects by trapping toxic radical oxygenated species, thereby preventing oxidative damage to neuronal cells. This mechanism is supported by antioxidant analysis and in vivo models of cerebral ischemia .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their properties:
Key Structural and Functional Differences
- Quinoline vs. Quinoxaline Moieties: The target compound’s 2-chloro-6-methoxyquinoline group introduces steric hindrance and electron-withdrawing effects, contrasting with quinoxaline-based derivatives (e.g., Mt-3-PQPP), which lack methoxy substituents .
- Substituent Position: The 2-chloro-6-methoxy configuration on the quinoline ring may enhance π-π stacking interactions compared to 4-chlorophenyl or anthracenyl groups in analogues .
Crystallographic and Physicochemical Properties
- Crystal Packing: The quinoline moiety in the target compound may promote C–H⋯O or C–H⋯π interactions, as seen in analogues like 1-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone (dihedral angle: 82.99° between methoxyphenyl and pyrazoline rings) .
- Thermal Stability: Methoxy and chloro groups typically increase melting points compared to non-halogenated derivatives (e.g., anthracenyl analogue: mp 168–170°C) .
Biological Activity
The compound 1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one is a novel synthetic molecule that incorporates a quinoline moiety and a pyrazole structure. This compound holds potential for various biological applications, particularly in pharmacology due to its structural features that suggest possible interactions with biological targets.
Synthesis and Structural Characterization
The synthesis of this compound involves the reaction of 2-chloro-6-methoxyquinoline derivatives with pyrazole precursors. The structural integrity and purity of the synthesized compound can be confirmed through techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography. For instance, the crystal structure reveals significant π-π interactions between molecular fragments, which may influence its biological activity .
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit varying degrees of antimicrobial activity. A study involving similar quinoline compounds demonstrated their effectiveness against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. However, the specific compound has not been extensively tested for antibacterial properties; thus, its efficacy remains to be evaluated in vitro against relevant microbial strains .
Anticancer Potential
Quinoline-based compounds have been explored for their anticancer properties. The incorporation of pyrazole rings is known to enhance the cytotoxicity of certain compounds against cancer cell lines. Preliminary studies suggest that derivatives with similar structures can inhibit cell proliferation by interfering with cellular signaling pathways. Future investigations into this compound's effects on cancer cell lines are warranted to elucidate its potential as an anticancer agent .
Enzyme Inhibition
The biological activity of this compound may also extend to enzyme inhibition. Compounds containing quinoline and pyrazole moieties have been shown to inhibit various enzymes involved in metabolic pathways. For example, studies on related structures indicate potential inhibition of phospholipase A2, which is crucial in inflammatory responses . This suggests that the target compound might possess similar inhibitory effects, meriting further exploration.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activities of quinoline derivatives:
Q & A
Q. How to validate a new HPLC method for quantifying this compound in mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
